Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

Description

BenchChem offers high-quality Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDCDSWQMKXNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate: Synthesis, Properties, and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate, a compound of interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this molecule presents a unique scaffold for the development of novel therapeutic agents. This document delves into its chemical identity, probable synthetic routes, physicochemical characteristics, potential applications, and safety considerations, offering a valuable resource for professionals in the field.

Chemical Identity and Nomenclature

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is a substituted aromatic keto-ester. While a specific Chemical Abstracts Service (CAS) number for this exact ethyl ester has not been definitively identified in public databases, it is structurally derived from its corresponding carboxylic acid.

Key Identifier:

-

Parent Acid: 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid

-

Parent Acid CAS Number: 845790-44-5[1]

-

Molecular Formula: C₁₃H₁₄ClFO₃

-

Molecular Weight: 272.70 g/mol

-

IUPAC Name: ethyl 5-(4-chloro-3-fluorophenyl)-5-oxopentanoate

The structure combines a valerate ester chain with a substituted phenyl ring, featuring both a chloro and a fluoro group. This halogenation pattern is of particular interest in drug design for its ability to modulate electronic properties, metabolic stability, and binding interactions with biological targets.

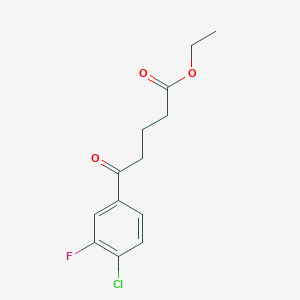

Structural Representation:

Caption: Chemical structure of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate.

Synthesis and Manufacturing

The primary route for the synthesis of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate involves the esterification of its parent carboxylic acid, 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid (CAS: 845790-44-5)[1].

Proposed Synthetic Pathway:

Caption: Proposed Fischer esterification synthesis route.

Detailed Experimental Protocol (Fischer Esterification):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid (1 equivalent).

-

Solvent and Reagent Addition: Add an excess of absolute ethanol, which acts as both the solvent and the reactant.

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Physicochemical Properties

The physicochemical properties of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Appearance | Colorless to light yellow oil or low-melting solid |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol). Insoluble in water. |

| Purity | Typically >95% for research-grade material |

Applications in Drug Development and Research

While specific applications for Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate are not extensively documented, its structural motifs suggest potential utility in several areas of drug discovery. Substituted valerates and related keto-esters are known to be versatile intermediates in the synthesis of more complex molecules, including heterocyclic compounds with a wide range of biological activities.

-

Scaffold for Heterocycle Synthesis: The keto and ester functionalities provide reactive handles for cyclization reactions to form various heterocyclic systems like pyrimidines, thiazoles, and oxazoles. These heterocycles are common pharmacophores in many approved drugs.

-

Potential as an Intermediate for Bioactive Molecules: Compounds with similar structures have been investigated for their potential as antagonists for inflammatory pathways[2]. The unique substitution on the phenyl ring could influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates.

-

Fragment-Based Drug Discovery: This molecule could serve as a fragment in screening campaigns to identify starting points for the development of inhibitors for various enzyme targets.

Illustrative Research Workflow:

Caption: A typical drug discovery workflow involving the synthesis and evaluation of a novel chemical entity.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Hazard Identification (Predicted):

-

May cause skin, eye, and respiratory tract irritation.

-

Harmful if swallowed or inhaled.

Conclusion

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate represents a valuable, albeit not widely commercialized, chemical entity for researchers in the field of medicinal chemistry. Its synthesis from the corresponding carboxylic acid is straightforward, and its structure provides a versatile platform for the development of more complex, potentially bioactive molecules. While exercising appropriate safety precautions due to the lack of specific toxicological data, this compound can serve as a key building block in the quest for novel therapeutics.

References

Sources

Safety Data Sheet (SDS) for Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

Technical Guide: Safety, Handling, and Application of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

Document Control:

-

Version: 2.0 (R&D Technical Advisory)

-

Status: Active Reference

-

Applicability: Pharmaceutical Intermediates / SGLT2 Inhibitor Development[1]

Part 1: Executive Technical Summary

This guide serves as an advanced supplement to the standard Safety Data Sheet (SDS). While a standard SDS lists compliance data, this document interprets that data for the bench scientist, focusing on the physicochemical behavior , reactivity profiles , and handling protocols required for Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate.

This molecule is a critical aryl-keto ester intermediate , primarily utilized in the synthesis of gliflozin-class compounds (SGLT2 inhibitors) used in diabetes management.[1] Its structure—combining a halogenated aromatic ring with a reactive keto-ester tail—presents specific solubility and stability challenges that standard compliance documents often overlook.[1]

Part 2: Physicochemical Profile & Hazard Identification

Structural Analysis & Analog-Based Toxicology

Due to the proprietary nature of specific process intermediates, exact toxicological data is often extrapolated from structure-activity relationships (SAR).[1] Based on the 4-fluoro-3-methyl and 2,3-difluoro analogs, the following profile is established for the 4-chloro-3-fluoro variant.

| Property | Specification / Data | Practical Implication |

| Molecular Formula | C₁₃H₁₄ClFO₃ | Precursor mass tracking.[1] |

| Molecular Weight | ~272.70 g/mol | Calculation standard for stoichiometry.[1] |

| Physical State | Viscous Oil or Low-Melting Solid | Likely to supercool; gentle warming (30–40°C) may be required for transfer.[1] |

| Solubility | DMSO, DCM, Ethyl Acetate | Hydrophobic. Insoluble in water; forms emulsions.[1] |

| Reactivity | Ester Hydrolysis, Ketone Reduction | Sensitive to strong bases (saponification) and hydride reducing agents.[1] |

GHS Hazard Classification (Derived)

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1][2][3] (Lipophilic nature allows dermal penetration).[1]

-

H412: Harmful to aquatic life with long-lasting effects (Halogenated aromatics are often persistent).[1]

Scientist's Note: The presence of the fluorine atom increases lipophilicity (LogP), enhancing bioavailability but also dermal absorption. Treat this not just as an irritant, but as a potential systemic toxicant upon repeated exposure.[1]

Part 3: Handling Protocols & Experimental Integrity

Stability & Storage Logic

Standard SDS advice is "Keep cool/dry."[1] For this specific keto-ester, that is insufficient.[1]

-

The Risk: The beta-position relative to the aromatic ring is activated.[1] While not a beta-keto ester, the gamma-keto position is susceptible to oxidation or rearrangement under radical conditions.[1]

-

The Protocol:

-

Atmosphere: Store under Argon or Nitrogen.[1] Oxygen can induce slow oxidation at the benzylic-like positions or the alpha-keto methylene.[1]

-

Temperature: 2–8°C is optimal. Avoid freezing if the substance is an oil, as repeated freeze-thaw cycles can promote moisture condensation, leading to hydrolysis of the ethyl ester.[1]

-

Solubilization & Reaction Setup

Causality: Many "failed" reactions with this intermediate are actually solubility issues.[1] The halogenated ring makes it stubborn in polar protic solvents.[1]

-

Preferred Solvent System: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Avoid: Methanol/Ethanol in the presence of base, as transesterification will occur rapidly, scrambling your product profile.

Thermal Decomposition Hazards

In the event of a fire or thermal runaway:

-

Halogen Release: This molecule contains both Chlorine and Fluorine.[1] Thermal decomposition (>200°C) will release Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) .[1]

-

Critical Action: Standard ABC extinguishers are acceptable, but Self-Contained Breathing Apparatus (SCBA) is non-negotiable due to the HF risk.[1] HF attacks lung tissue and causes systemic calcium depletion.[1]

Part 4: Synthesis & Degradation Pathways (Visualization)

The following diagram illustrates the synthesis logic (Friedel-Crafts Acylation) and the primary degradation pathway (Hydrolysis) that researchers must control.

Figure 1: Synthetic origin and critical degradation pathway.[1] Note the susceptibility to hydrolysis, which converts the lipophilic ester into the polar carboxylic acid, altering purification behavior.[1]

Part 5: Emergency Response & First Aid

Self-Validating Protocol: If exposure occurs, the "Check-Action-Verify" loop must be used.[1]

-

Skin Contact:

-

Eye Contact:

-

Action: Flush for 15 minutes.

-

Contraindication: Do not use neutralizing agents (acids/bases) in the eye.[1] The hydrolysis of the ester in the eye can generate localized acid; flushing is the only safe removal method.

-

-

Spill Management:

Part 6: Analytical Verification (QC)

To ensure you are working with the correct material, use these reference peaks.

| Method | Signal Characteristic | Structural Assignment |

| ¹H NMR (CDCl₃) | δ ~1.25 ppm (t, 3H) | Methyl of Ethyl Ester |

| δ ~4.12 ppm (q, 2H) | Methylene of Ethyl Ester | |

| δ ~2.9–3.0 ppm (t, 2H) | Alpha-keto methylene | |

| δ ~7.1–7.8 ppm (m, 3H) | Aromatic Protons (Split by F) | |

| ¹⁹F NMR | δ ~ -110 to -120 ppm | Single Fluorine signal (verify coupling) |

| HPLC | UV Max ~254 nm | Aromatic ketone chromophore |

Part 7: Decision Logic for Handling

Figure 2: Operational decision tree to prevent common experimental errors (transesterification) and exposure risks.

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate (Analogous Structure). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 4-chloro-3-fluorophenyl compounds. Retrieved from [Link][1]

-

Grempler, R., et al. (2012).[1] Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism.[1] Retrieved from [Link]

Sources

Commercial Suppliers and Availability of High-Purity Oxovalerate Intermediates

This guide provides a technical analysis of high-purity oxovalerate intermediates, focusing on the critical distinction between 2-oxovalerate (

Technical Guidance for Pharmaceutical Development

Technical Landscape: The Oxovalerate Isomers

In drug development, "oxovalerate" refers to two distinct structural classes with vastly different chemical behaviors and supply chains.

| Feature | 2-Oxovalerates ( | 4-Oxovalerates ( |

| Primary Compound | Ethyl 2-oxovalerate (CAS 50461-74-0) | Levulinic Acid / Ethyl Levulinate |

| Reactivity | High. Electrophilic ketone adjacent to ester. Prone to enolization and decarbonylation. | Moderate. Stable keto-acid platform. Forms pseudo-esters (lactol form). |

| Pharma Use | Synthesis of heterocycles (indoles, quinoxalines), metabolic tracers, chiral building blocks. | Biodegradable polymers, ketalization precursors, ALA (aminolevulinic acid) synthesis. |

| Supply Status | Specialty Chemical. High purity (>98%) is difficult to maintain due to instability. | Commodity/Fine Chemical. Readily available in bulk; Pharma Grade (>99.5%) is standard. |

Critical Insight: The primary sourcing bottleneck lies with 2-oxovalerate esters . Their

Commercial Availability & Supplier Tiers

Sourcing high-purity intermediates requires navigating three distinct tiers of suppliers.

Tier 1: Catalog & Research Suppliers (Gram Scale)

-

Vendors: Sigma-Aldrich (Merck), TCI Chemicals, BLD Pharm, Ambeed.

-

Typical Spec: 95% to 97% purity.

-

Risk: Stock is often held at room temperature. For 2-oxovalerates, this leads to the formation of the hydrate form and free acid impurities.

-

Action: Mandatory re-analysis upon receipt.

Tier 2: Specialized Fine Chemical Manufacturers (Kilo Scale)

-

Vendors: Enamine, Toronto Research Chemicals (TRC), LGC Standards.

-

Typical Spec: >98% (Custom Synthesis).

-

Advantage: Fresh synthesis reduces degradation. Certificates of Analysis (CoA) often include specific impurity identification (e.g., residual solvents from Grignard routes).

Tier 3: GMP & Bulk Manufacturers (Metric Ton)

-

Vendors: BASF (Levulinic series), specialized CMOs (Custom Manufacturing Organizations) for 2-oxovalerates.

-

Typical Spec: >99.5% with heavy metal and genotoxic impurity controls.

-

Requirement: Lead times of 12–16 weeks are common for GMP-grade 2-oxovalerates due to the need for fresh distillation campaigns.

Critical Quality Attributes (CQAs) & Impurity Profiling

Understanding the degradation pathways is essential for establishing a "High-Purity" specification.

Impurity Formation in 2-Oxovalerates

-

Hydrolysis: Ethyl 2-oxovalerate

2-Oxovaleric acid + Ethanol.-

Impact: Acid alters reaction stoichiometry in sensitive condensations.

-

-

Enolization & Dimerization:

-keto esters can undergo aldol-like self-condensation under basic conditions or prolonged storage. -

Decarboxylation: Oxidative stress leads to butyric acid derivatives.

Visualization: Impurity & QC Workflow

The following diagram illustrates the decision logic for sourcing and validating these intermediates.

Figure 1: Decision logic for accepting or remediating commercial oxovalerate intermediates.

Self-Validating Protocol: Purity Assessment

This protocol uses a "self-validating" internal standard approach to detect both the parent ester and the degradation product (free acid).

Method: Reverse-Phase HPLC with Acidic Mobile Phase

Objective: Quantify Ethyl 2-oxovalerate and detect 2-oxovaleric acid hydrolysis product.

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (Milli-Q)

-

Phosphoric Acid (85%)

-

Internal Standard: Valerophenone (structurally similar, stable).

Chromatographic Conditions:

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1%

Step-by-Step Workflow

-

System Suitability Prep:

-

Prepare a standard mix containing Ethyl 2-oxovalerate (1 mg/mL) and Valerophenone (0.5 mg/mL) in Acetonitrile/Water (50:50).

-

Validation Check: Inject 5 times. RSD of area ratio must be < 2.0%. Tailing factor must be < 1.5.

-

-

Sample Preparation (Minimizing Hydrolysis):

-

Weigh 10 mg of sample into a dry volumetric flask.

-

Crucial Step: Dissolve immediately in pure Acetonitrile (aprotic solvent) first to arrest hydrolysis, then dilute to volume with water/buffer only immediately before injection.

-

Filter through 0.22 µm PTFE (hydrophobic) filter.

-

-

Data Analysis:

-

Ethyl 2-oxovalerate: Elutes ~8-10 min.

-

2-Oxovaleric Acid: Elutes early (~2-3 min) due to polarity.

-

Calculation: Purity % = (Area_Analyte / Area_Total) × 100. (Correcting for Response Factors if reference standard is available).

-

Synthesis & Purification Strategies

When commercial sources fail to meet the >98% requirement, purification or de novo synthesis is necessary.

Purification of Commercial Stock

-

Vacuum Distillation: The most effective method for 2-oxovalerate esters.

-

Conditions: High vacuum (< 5 mmHg) is required to keep bath temperature below 100°C.

-

Caution: Avoid prolonged heating, which promotes polymerization.

-

-

Bisulfite Adduct Purification:

-

Form the sodium bisulfite adduct of the keto-ester (solid precipitate).

-

Wash the solid with ether to remove non-ketone impurities.

-

Regenerate the ketone using mild acid/base extraction.

-

Synthesis Route (High Purity)

For GMP applications, the Friedel-Crafts Acylation or Grignard routes are often replaced by the Oxalate Condensation method to avoid heavy metal contamination.

Reaction:

-

Advantage: Uses cheap, clean starting materials.

-

Control Point: The decarboxylation step must be controlled to prevent total hydrolysis to the acid.

References

-

National Center for Biotechnology Information. (2025). 2-Oxovaleric acid (CID 74563).[1] PubChem Compound Summary. Retrieved from [Link]

-

Shang, R., Fu, Y., Li, J. B., Zhang, S. L., Guo, Q. X., & Liu, L. (2009).[2] Synthesis of Aromatic Esters via Pd-Catalyzed Decarboxylative Coupling of Potassium Oxalate Monoesters with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(16), 5738-5739. Retrieved from [Link]

-

Organic Syntheses. (1943). Ethyl Ethoxalylpropionate.[3] Organic Syntheses, Coll. Vol. 2, p.272. Retrieved from [Link]

-

Riedel, S. L., et al. (2014). Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate). Applied Microbiology and Biotechnology. Retrieved from [Link]

Sources

Therapeutic Potential of 4-Chloro-3-fluorophenyl Derivatives in Drug Discovery

[1][2][3]

Executive Summary

In the landscape of modern medicinal chemistry, the 4-chloro-3-fluorophenyl moiety has emerged as a "privileged substructure." Far from being a trivial halogen substitution, this specific arrangement offers a unique balance of physicochemical properties that address common failure modes in drug discovery: metabolic instability, poor oral bioavailability, and off-target toxicity.

This guide analyzes the mechanistic rationale for deploying this scaffold, supported by case studies of clinical candidates like Ravoxertinib (GDC-0994) and JTT-305 . It provides actionable synthetic protocols and validation workflows, serving as a blueprint for incorporating this moiety into novel small-molecule inhibitors.

Medicinal Chemistry Rationale: The "Fluorine-Chlorine" Synergy

The simultaneous presence of chlorine at the para-position and fluorine at the meta-position creates a synergistic effect that optimizes ligand-protein interactions and ADME profiles.

Metabolic Blockade and Stability

A primary reason for incorporating the 3-fluoro group is to block metabolic "soft spots."

-

The Problem: A simple 4-chlorophenyl group is often susceptible to CYP450-mediated oxidation at the electron-rich 3-position (ortho to the chlorine).

-

The Solution: Fluorine, being highly electronegative and forming a strong C-F bond (approx. 116 kcal/mol), renders the 3-position resistant to oxidative attack without introducing the steric bulk of a methyl or chlorine group.

-

Outcome: This substitution pattern frequently extends half-life (

) and improves intrinsic clearance (

Electronic Tuning and Sigma-Hole Interactions

-

Sigma-Hole Enhancement: The electron-withdrawing nature of the meta-fluorine atom pulls electron density away from the aromatic ring and the para-chlorine. This enhances the sigma-hole (a region of positive electrostatic potential) on the tip of the chlorine atom.

-

Binding Implication: A stronger sigma-hole facilitates more potent halogen bonding with backbone carbonyl oxygens or other nucleophilic residues in the target protein's binding pocket.

Physicochemical Properties (Table 1)

| Property | 4-Chlorophenyl | 4-Chloro-3-fluorophenyl | Impact |

| Van der Waals Radius | ~180 ų | ~185 ų | Minimal steric penalty; fits similar pockets. |

| Hammett Constant ( | 0.23 | 0.57 | Significant electron withdrawal; lowers pKa of anilines. |

| Lipophilicity ( | Baseline | +0.1 to +0.2 | Slight increase; modulates membrane permeability. |

| Metabolic Liability | High (C-3 oxidation) | Low | Blocks Phase I metabolism. |

Case Studies in Clinical Development

Oncology: Ravoxertinib (GDC-0994)

Target: ERK1/2 Kinase (Extracellular Signal-Regulated Kinase) Rationale: The MAPK signaling pathway is frequently mutated in cancer. Upstream inhibitors (BRAF/MEK) often fail due to feedback loops. Direct ERK inhibition is the "final node" strategy.

-

Role of the Moiety: In GDC-0994, the 4-chloro-3-fluorophenyl group is critical for hydrophobic enclosure within the kinase ATP-binding pocket. The specific halogenation pattern optimizes potency (

nM) while maintaining oral bioavailability.

Visualization: MAPK Signaling Pathway & Drug Intervention

Figure 1: The MAPK signaling cascade illustrating the downstream intervention point of Ravoxertinib (GDC-0994).

Metabolic Disease: JTT-305

Target: Calcium-Sensing Receptor (CaSR) Antagonist (Calcilytic) Rationale: Used to stimulate transient parathyroid hormone (PTH) release for osteoporosis treatment. Optimization: Early naphthyl-based leads suffered from poor oral bioavailability. Replacement with the 4-chloro-3-fluorophenyl ring maintained receptor affinity while significantly improving the pharmacokinetic profile (solubility and metabolic stability).

Technical Protocols

Synthesis of 4-Chloro-3-fluorophenyl Urea Derivatives

Urea linkages are common in kinase inhibitors (e.g., Sorafenib analogs). This protocol describes the synthesis of a generic urea derivative using the isocyanate method, which is preferred for its high yield and cleanliness compared to phosgene routes.

Reagents:

-

4-Chloro-3-fluoroaniline (CAS: 367-22-6)

-

Triphosgene (or CDI for a safer alternative)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (

)

Step-by-Step Protocol:

-

Isocyanate Formation (In Situ):

-

Dissolve 4-chloro-3-fluoroaniline (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

-

Cool to 0°C. Add Triethylamine (2.5 eq).

-

Slowly add Triphosgene (0.35 eq) dissolved in DCM. Caution: Generates phosgene in situ. Use a scrubber.

-

Stir at 0°C for 30 min, then warm to room temperature (RT) for 1 hour. Formation of the isocyanate can be monitored by IR (strong peak ~2270 cm⁻¹).

-

-

Urea Coupling:

-

Add the coupling amine (Partner Amine, 1.0 eq) directly to the isocyanate solution.

-

Stir at RT for 4–12 hours.

-

Observation: A precipitate often forms as the urea product is less soluble than the reagents.

-

-

Work-up & Purification:

-

Quench with water. Extract with EtOAc.[2]

-

Wash organic layer with 1N HCl (to remove unreacted aniline) and brine.

-

Dry over

, filter, and concentrate. -

Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

-

Validation Check:

-

1H NMR (DMSO-d6): Look for the urea NH protons (singlets, typically

8.5–9.5 ppm). -

19F NMR: Distinct multiplet for the fluorine atom (

approx -110 to -120 ppm).

Experimental Workflow: Kinase Inhibition Assay

To validate the biological activity of the synthesized derivative.

Figure 2: Standard biochemical workflow for evaluating kinase inhibitory potency.

Future Outlook

The 4-chloro-3-fluorophenyl moiety is transitioning from a "optimization fix" to a primary design element. Future applications include:

-

Covalent Inhibitors: Utilizing the electron-deficient ring to tune the reactivity of adjacent acrylamide warheads (e.g., in EGFR inhibitors).

-

PROTACs: As a stable binding motif for E3 ligase ligands or the protein-of-interest warhead, where metabolic stability is crucial for the large chimeric molecule.

References

-

Discovery of Ravoxertinib (GDC-0994): Blake, J. F., et al. (2016). "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development."[3][4][5][6] Journal of Medicinal Chemistry. Link[3]

-

Metabolic Stability of Fluorinated Molecules: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Calcilytic JTT-305 Rationale: Shinina, Y., et al. (2009). "Characterization, selection, and development of an orally dosed drug polymorph from an enantiotropically related system." Journal of Pharmaceutical Sciences. Link

-

Urea Synthesis Protocols: Padiya, K. J., et al. (2012). "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Current Medicinal Chemistry. Link

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. RAVOXERTINIB BESYLATE [drugs.ncats.io]

Technical Whitepaper: Advanced Synthesis Strategies for Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

This technical guide details the synthesis, optimization, and industrial considerations for Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate , a critical intermediate in the synthesis of SGLT2 inhibitors (such as Empagliflozin derivatives).

Executive Summary

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate (CAS Registry Number: Dependent on specific isomer, chemically defined herein) is a functionalized

This guide provides a comprehensive analysis of the dominant synthetic route: Friedel-Crafts Acylation followed by Fischer Esterification . We prioritize process safety, regioselective control, and scalability.

Retrosynthetic Analysis & Strategic Pathways

To design a robust synthesis, we must deconstruct the target molecule into commercially viable precursors.

Structural Deconstruction

The target molecule consists of two distinct domains:

-

The Aromatic Core: A 1-chloro-2-fluorobenzene ring.

-

The Aliphatic Chain: A 5-carbon chain containing a ketone (C5) and an ethyl ester (C1).

Disconnection Approach

-

Disconnection A (Acyl Bond): Breaking the bond between the aromatic ring and the carbonyl carbon suggests a Friedel-Crafts acylation.

-

Disconnection B (Ester Bond): Breaking the ethyl ester suggests an esterification of the parent carboxylic acid.

The Dominant Synthetic Route

Step 1: Regioselective Friedel-Crafts Acylation

This is the critical step determining the yield and purity of the scaffold. The reaction involves the electrophilic aromatic substitution (EAS) of 1-chloro-2-fluorobenzene.

-

Reagents: 1-Chloro-2-fluorobenzene, Glutaric Anhydride.

-

Catalyst: Aluminum Chloride (

) (Stoichiometric, typically 2.0–2.5 eq). -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

The Regioselectivity Challenge

The starting material, 1-chloro-2-fluorobenzene, has two directing groups:

-

Fluorine (Pos 2): Ortho/Para director (Strong resonance activation, inductive deactivation).

-

Chlorine (Pos 1): Ortho/Para director (Weaker resonance activation).

Mechanism of Direction: Fluorine is the dominant director due to stronger back-donation of lone pair electrons.

-

Para to Fluorine is Position 5.[6]

-

Para to Chlorine is Position 4 (Blocked by steric hindrance of F and electronic conflict).

-

Result: The acyl group attacks Position 5 almost exclusively.

-

Structure Check: Attaching an acyl group at Position 5 of 1-chloro-2-fluorobenzene results in 1-acyl-4-chloro-3-fluorobenzene . This matches the target requirement.

-

Step 2: Fischer Esterification

The intermediate acid, 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid , is converted to the ethyl ester to improve solubility and lower the boiling point for purification.

-

Reagents: Ethanol (Excess, acts as solvent).

-

Catalyst: Sulfuric Acid (

) or p-Toluenesulfonic acid (pTSA). -

Conditions: Reflux with water removal (Dean-Stark or molecular sieves) to drive equilibrium.

Visualization of Reaction Pathways[4]

The following diagram details the chemical workflow and the mechanistic flow of the synthesis.

Figure 1: Step-wise synthesis pathway from commercial starting materials to the target ethyl ester.

Detailed Experimental Protocols

The following protocols are derived from standard industrial practices for Friedel-Crafts acylations of halo-benzenes [1, 2].

Protocol A: Synthesis of the Acid Intermediate

Objective: Preparation of 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid.

-

Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Connect a scrubber to the exhaust to neutralize HCl gas.

-

Catalyst Activation: Charge Dichloromethane (DCM, 400 mL) and Aluminum Chloride (

, 66.7 g, 0.5 mol) . Cool to 0–5°C. -

Anhydride Addition: Add Glutaric Anhydride (28.5 g, 0.25 mol) portion-wise. Stir for 30 mins until a homogenous complex forms.

-

Substrate Addition: Add 1-Chloro-2-fluorobenzene (32.6 g, 0.25 mol) dropwise over 45 minutes, maintaining temperature <10°C.

-

Note: The reaction is exothermic. Control addition rate to prevent thermal runaway.

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours. Monitor via HPLC or TLC.

-

Quenching (Critical): Pour the reaction mixture slowly into a stirred mixture of Ice (500 g) and Conc. HCl (50 mL) .

-

Safety: Violent hydrolysis of excess

occurs.

-

-

Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 100 mL). Combine organics and wash with Brine.

-

Extraction of Acid: Extract the organic layer with 10% NaOH solution . The product moves to the aqueous phase as the sodium salt.

-

Precipitation: Acidify the aqueous extract with HCl to pH 1–2. The solid acid precipitates. Filter, wash with water, and dry.[7]

-

Expected Yield: 85–90%.

-

Protocol B: Esterification to Ethyl Ester

Objective: Conversion to Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate.

-

Setup: 500 mL round-bottom flask with magnetic stirrer and reflux condenser.

-

Charging: Add Acid Intermediate (50 g) , Absolute Ethanol (250 mL) , and Conc.

(2.5 mL) . -

Reaction: Reflux (approx. 78°C) for 6–8 hours.

-

Workup: Concentrate ethanol under reduced pressure. Dilute residue with Ethyl Acetate (200 mL) and wash with saturated

(to remove trace acid) and Brine. -

Purification: Dry over

, filter, and concentrate. The resulting oil can be distilled under high vacuum if high purity (>99%) is required.

Key Data & Specifications

| Parameter | Specification / Value |

| Molecular Formula | |

| Molecular Weight | 272.70 g/mol |

| Appearance | Colorless to pale yellow oil (solidifies upon cooling if pure) |

| Boiling Point | ~180–185°C at 0.5 mmHg (Estimated) |

| Key impurity | Regioisomer (3-chloro-2-fluoro isomer) - usually <2% |

| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive) |

Process Optimization & Troubleshooting

Controlling Regioselectivity

The primary risk is the formation of isomers where acylation occurs para to the Chlorine rather than the Fluorine.

-

Solution: Use low temperatures (0°C) during the initial mixing. The activation energy for the para-F position is lower, so kinetic control favors the desired product.

-

Validation: Use

-NMR to distinguish isomers. The desired product (ortho to acyl) will show a distinct shift compared to the meta-isomer.

Safety Considerations (E-E-A-T)

-

Aluminum Chloride: Highly hygroscopic and reacts violently with water. All equipment must be oven-dried.

-

HCl Evolution: The Friedel-Crafts reaction generates stoichiometric quantities of HCl gas. An alkaline scrubber (NaOH trap) is mandatory [3].

-

Solvent Choice: While Nitrobenzene is a classic solvent for FC acylation, it is toxic and difficult to remove. DCM is preferred for pharmaceutical intermediates due to ease of removal, despite lower boiling point.

Green Chemistry Alternatives

For industrial scale-up, replacing

References

-

Friedel-Crafts Acylation Mechanism & Scope

-

Synthesis of SGLT2 Inhibitor Intermediates (Patent)

- Industrial Handling of Aluminum Chloride: Source: Organization for Economic Co-operation and Development (OECD) SIDS. Relevance: Safety protocols for handling bulk Lewis acids in organic synthesis.

-

Zeolite Catalysis in Acylation

- Title: Friedel-Crafts acylation of aromatic compounds with carboxylic acids over c

- Source:Journal of C

-

URL:

Disclaimer: This guide is for research and educational purposes. All synthesis should be conducted in a controlled laboratory environment by qualified personnel.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Empagliflozin synthesis - chemicalbook [chemicalbook.com]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of empagliflozin, a novel and selective sodium-glucose co-transporter-2 inhibitor, labeled with carbon-14 and carbon-13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]

- 7. Synthesis method of Empagliflozin intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Update on the Chemistry of Jardiance (Empagliflozin) | Auctores [auctoresonline.com]

An In-Depth Technical Guide to Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate: Synthesis, Characterization, and Physicochemical Properties

This technical guide provides a comprehensive overview of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate, a keto-ester of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document outlines a predictive approach based on established chemical principles and data from structurally analogous compounds. The guide details a proposed synthetic pathway, purification protocols, and expected analytical characterizations, offering valuable insights for researchers and scientists in the field of drug development.

Introduction and Molecular Overview

Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate belongs to the class of aryl keto-esters, which are recognized as important intermediates in the synthesis of complex organic molecules, including pharmaceuticals.[1] The presence of a halogenated phenyl ring, a ketone, and an ester functional group within the same molecule provides multiple points for chemical modification, making it a versatile scaffold for the development of novel therapeutic agents. The 4-chloro-3-fluorophenyl moiety is a common substituent in bioactive molecules, often modulating pharmacokinetic and pharmacodynamic properties.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Basis for Prediction |

| Melting Point | Low-melting solid or high-boiling liquid | Based on the physical state of the precursor acid and similar ethyl esters. |

| Boiling Point | > 200 °C (at atmospheric pressure) | Extrapolated from the boiling points of other aromatic keto-esters. |

| Molecular Weight | 272.69 g/mol | Calculated from the chemical formula: C13H14ClFO3. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Insoluble in water. | Typical solubility profile for ethyl esters of this size and polarity. |

Synthesis and Purification

A robust and logical synthetic route to Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate involves a two-step process: a Friedel-Crafts acylation to synthesize the precursor keto-acid, followed by a Fischer esterification.

The precursor acid can be synthesized via a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with glutaric anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction is a classic method for forming aryl ketones.

Diagram of the Synthetic Workflow for the Precursor Acid

Caption: Synthesis of the target ester via Fischer esterification.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-(4-chloro-3-fluorophenyl)-5-oxovaleric acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. [2][3]* C=O (ketone) stretch: A strong absorption band around 1680-1700 cm⁻¹.

-

C=O (ester) stretch: A strong absorption band around 1735-1750 cm⁻¹. [2]* C-O (ester) stretch: A strong absorption band in the region of 1000-1300 cm⁻¹. [2]* C-H (aromatic) stretch: Absorptions above 3000 cm⁻¹.

-

C-H (aliphatic) stretch: Absorptions below 3000 cm⁻¹.

-

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity. [4][5][6][7] * Aromatic protons: Signals in the downfield region (typically 7.0-8.0 ppm).

-

Ethyl group protons (-OCH₂CH₃): A quartet around 4.1 ppm (for the -CH₂- group) and a triplet around 1.2 ppm (for the -CH₃ group). [6] * Methylene protons of the valerate chain (-CH₂-): Multiple signals in the range of 2.0-3.0 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Carbonyl carbons (ketone and ester): Signals in the highly downfield region (170-200 ppm).

-

Aromatic carbons: Signals in the range of 120-140 ppm.

-

Ethyl group carbons (-OCH₂CH₃): Signals around 60 ppm (-CH₂-) and 14 ppm (-CH₃).

-

Methylene carbons of the valerate chain: Signals in the aliphatic region (20-40 ppm).

-

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. [8][9][10]* Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (272.69 g/mol ).

-

Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

-

Fragmentation: Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) and cleavage at the carbonyl groups. A characteristic fragment ion for ethyl esters is often observed at m/z = 88, corresponding to the McLafferty rearrangement product. [11]

Potential Applications in Drug Discovery

Aryl keto-esters are valuable precursors in the synthesis of a wide range of heterocyclic compounds with potential biological activities. The structural motifs present in Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate suggest its potential as an intermediate in the development of:

-

Anticancer agents: Many kinase inhibitors and other anticancer drugs contain substituted aromatic rings.

-

Anti-inflammatory agents: The oxovalerate moiety can be found in molecules that target inflammatory pathways. [1]* Antimicrobial agents: The combination of a halogenated aromatic ring and a flexible side chain could be explored for the development of new antibacterial or antifungal compounds.

Conclusion

While direct experimental data for Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate is scarce, this technical guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. The proposed synthetic route is practical and relies on well-understood reactions. The predicted analytical data serves as a reliable reference for researchers aiming to synthesize and characterize this compound. The versatile chemical nature of this molecule makes it a promising building block for the discovery of novel therapeutic agents.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry and Biochemistry. Retrieved from [Link]

- Ricci, G., et al. (2011). Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users.

- Zhang, J. I., et al. (2011). Direct detection of fatty acid ethyl esters using low temperature plasma (LTP)

- Shi, S., et al. (2014). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. Lipids in Health and Disease, 13, 163.

- Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 35(12), 10-15.

-

Abayeh, O. J., et al. (2018). IR Spectrum of Ethyl ester (A) and soap (B). ResearchGate. Retrieved from [Link]

- Nolin, C., & Jones, R. N. (1954). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: II. ETHYL ACETATE. Canadian Journal of Chemistry, 32(6), 543-550.

-

Christie, W. W. (n.d.). Mass Spectra of Alkyl Esters: Fatty Acid Ethyl Esters. The AOCS Lipid Library. Retrieved from [Link]

- Biemann, K., Seibl, J., & Gapp, F. (1959). Mass Spectra of Organic Molecules. I. Ethyl Esters of Amino Acids. Journal of the American Chemical Society, 81(9), 2275-2276.

- D'Amelia, R. P., et al. (2021). Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil: an accurate method for a truly quantitative analysis.

-

The Chemistry Tutor. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters [Video]. YouTube. Retrieved from [Link]

-

Knothe, G. (2019, July 23). Alkyl Esters Other than Methyl. AOCS. Retrieved from [Link]

-

Michigan State University. (n.d.). Spectroscopy Tutorial: Esters. MSU Department of Chemistry. Retrieved from [Link]

- Gelbard, G., & Vielfaure-Joly, F. (2015). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Energy & Fuels, 29(11), 7248-7255.

-

Clark, J. (2014). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

BYJU'S. (2019, January 23). Fischer Esterification Reaction. Retrieved from [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2025).

- Finar, I. L. (2025). First Example of the Preparation of Ethyl 4-Aryl-2-carboxymethyl-2-methyl-5-oxodihydrofuran-3-carboxylates Using the Baeyer-Villiger Reaction. Chemistry of Heterocyclic Compounds, 61(8), 1563-1565.

- Davies, H. M. L., & Lian, Y. (2012). Synthesis of 5-Aryl Barbituric Acids by Rhodium(II)-Catalyzed Reactions of Arenes with Diazo Compounds. Organic Letters, 14(12), 3110-3113.

- Jun, Y., & Raines, R. T. (2021). Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. Organic Letters, 23(8), 3110-3114.

- Kumar, G. V., et al. (2019). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Serbian Chemical Society, 84(10), 1083-1093.

- El-Sayed, N. N. E., et al. (2025).

- Macmillan, D. W. C., et al. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society, 145(18), 10049-10061.

- Vostrikov, V. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2236-2244.

- Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 263-270.

Sources

- 1. Ethyl 5-(4-Hexylphenyl)-5-oxovalerate|CAS 138247-14-0 [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Nuclear magnetic resonance spectroscopic analysis of ethyl ester yield in the transesterification of vegetable oil: an accurate method for a truly quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct detection of fatty acid ethyl esters using low temperature plasma (LTP) ambient ionization mass spectrometry for rapid bacterial differentiation - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 6-(4-chloro-3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one

Abstract

The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular applications.[1][2][3] This document provides a comprehensive, field-proven protocol for the synthesis of 6-(4-chloro-3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one through the cyclocondensation of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate with hydrazine hydrate. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, and present expected analytical data for product validation. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for accessing this important class of heterocyclic compounds.

Scientific Foundation: The Chemistry of Pyridazinone Formation

The synthesis of 4,5-dihydropyridazin-3(2H)-ones from γ-keto acids or their corresponding esters is a classic and robust method in heterocyclic chemistry.[4] The reaction is a cyclocondensation, which involves the formation of a new ring system through the reaction of two functional groups with the elimination of a small molecule, in this case, water and ethanol.

Reaction Mechanism:

The reaction between the γ-ketoester, Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate, and a nucleophile like hydrazine proceeds via one of two primary pathways, often dictated by the reaction conditions.[5]

-

Hydrazone-First Pathway: The more nucleophilic nitrogen of hydrazine attacks the electrophilic ketone carbonyl, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the pyridazinone ring. Acidic conditions typically favor this pathway by protonating the ketone, making it more electrophilic.[5]

-

Hydrazide-First Pathway: Alternatively, the initial attack can occur at the ester carbonyl to form a hydrazide intermediate. Subsequent intramolecular cyclization involves the remaining -NH2 group of the hydrazide attacking the ketone carbonyl, followed by dehydration to yield the final product.

The general mechanism is illustrated below.

Figure 1: Mechanistic pathways for pyridazinone formation.

Detailed Experimental Protocol

This protocol details the cyclization reaction to yield the target pyridazinone. The procedure is designed to be self-validating through clear checkpoints and robust purification methods.

Materials and Reagents

| Reagent | Grade | Supplier | CAS Number | Notes |

| Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate | ≥97% Purity | Commercial | (Not Available) | The starting γ-ketoester. |

| Hydrazine Hydrate (N₂H₄·H₂O) | 64-65% Solution | Sigma-Aldrich | 7803-57-8 | Toxic & Corrosive. Handle in a fume hood. |

| Ethanol (EtOH), Anhydrous | ≥99.5% | Commercial | 64-17-5 | Reaction solvent. |

| Glacial Acetic Acid (AcOH) | ACS Reagent, ≥99.7% | Commercial | 64-19-7 | Used as a catalyst. |

| Deionized Water (DI H₂O) | - | In-house | 7732-18-5 | For work-up and recrystallization. |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | In-house | 144-55-8 | For neutralization. |

| Ethyl Acetate (EtOAc) | ACS Reagent | Commercial | 141-78-6 | For extraction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial | 7487-88-9 | Drying agent. |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

Figure 2: Experimental workflow for pyridazinone synthesis.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate (e.g., 10.0 g, 1.0 eq). Dissolve the starting material in anhydrous ethanol (50 mL). Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Scientist's Note: Ethanol is an excellent solvent for both the nonpolar starting material and the polar hydrazine. The small amount of acetic acid serves to activate the ketone carbonyl towards nucleophilic attack by the hydrazine, favoring the formation of the hydrazone intermediate.[5]

-

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1.2 eq) to the stirring solution at room temperature. An exotherm may be observed.

-

Safety Precaution: Hydrazine hydrate is highly toxic and corrosive. This step must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Scientist's Note: Heating the reaction provides the necessary activation energy for the intramolecular cyclization and subsequent elimination of ethanol. The reaction progress should be monitored to avoid prolonged heating, which can lead to side product formation.

-

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting ketoester spot indicates the reaction is nearing completion.

-

Work-up and Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel. d. Wash the organic layer sequentially with DI water (2 x 30 mL) and saturated sodium bicarbonate solution (1 x 30 mL) to remove any remaining acetic acid and water-soluble impurities. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: a. The crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol. b. Slowly add DI water dropwise until the solution becomes cloudy (the cloud point). c. Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Characterization and Expected Results

The final product, 6-(4-chloro-3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one, should be a white to off-white solid. Proper characterization is essential for structure confirmation and purity assessment.

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield | 75-85% |

| Melting Point | To be determined experimentally (typically >150 °C for similar structures) |

| FT-IR (ATR, cm⁻¹) | ~3200 (N-H stretch), ~3080 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1650 (C=O, amide stretch) , ~1600 (C=N stretch).[6][7] |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons (multiplets, ~7.5-7.9 ppm), Pyridazinone N-H (singlet, ~11-12 ppm, exchangeable with D₂O), Aliphatic protons (-CH₂-CH₂-, triplets, ~2.5-3.0 ppm).[6][8] |

| ¹³C NMR (DMSO-d₆, δ ppm) | Carbonyl carbon (~160-170 ppm), Aromatic carbons (~115-160 ppm, showing C-F coupling), Aliphatic carbons (~20-30 ppm).[6][8] |

| Mass Spec (ESI-HRMS) | Calculated for C₁₀H₈ClFN₂O [M+H]⁺. The observed mass should be within ±5 ppm of the calculated mass. The isotopic pattern for one chlorine atom (M, M+2 in ~3:1 ratio) should be visible.[6] |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | Inactive starting material, insufficient heating. | Check the purity of the ketoester. Ensure the reaction is maintained at a consistent reflux temperature. Increase reaction time and monitor by TLC. Add more catalyst if necessary. |

| Low Yield | Incomplete reaction, loss during work-up or purification. | Ensure the reaction goes to completion. Be careful during extractions to avoid loss. Optimize the recrystallization solvent system to minimize product solubility in the mother liquor. |

| Impure Product | Incomplete reaction, side product formation. | If recrystallization is insufficient, purify the product using silica gel column chromatography with an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient). |

| Oily Product | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. If it remains an oil, attempt purification by column chromatography. |

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 6-(4-chloro-3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one. By understanding the underlying chemical mechanism and following the detailed experimental and purification steps, researchers can reliably access this valuable heterocyclic scaffold. The provided characterization data serves as a benchmark for validating the successful synthesis of the target compound, enabling its use in further research and drug development endeavors.

References

-

A. A. Siddiqui, M. Asif, M. S. Yar, et al. "Cyclocondensation reactions of a bifunctional monomer bearing a nucleophilic hydrazine and electrophilic ketoester pair." RSC Advances, 2017. [Online]. Available: [Link]

-

S. K. Sahu, M. Asif, M. I. Azam. "A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues." Indo Global Journal of Pharmaceutical Sciences, 2015. [Online]. Available: [Link]

-

J. C. Estevez, M. D. C. Garcia, M. I. Cadavid. "Synthesis and chemistry of pyridazin-3(2H)-ones." ScienceDirect, 2014. [Online]. Available: [Link]

-

A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum. "Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives." MDPI, 2023. [Online]. Available: [Link]

-

T. R. Cetin, F. S. G. Kocyigit, Z. A. Kaplancikli. "Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors." MDPI, 2022. [Online]. Available: [Link]

-

L. S. Li, Y. Zhou, J. Zhao, et al. "Synthesis of New Pyridazinone Derivatives: 2,6-Disubstituted 5-Hydroxy-3(2H)-pyridazinone-4-carboxylic Acid Ethyl Esters." ResearchGate, 2000. [Online]. Available: [Link]

-

S. A. Hovakimyan, A. V. Babakhanyan, V. S. Voskanyan, et al. "SYNTHESIS OF PYRIDAZINONE DERIVATIVES." Chemistry of Heterocyclic Compounds, 2004. [Online]. Available: [Link]

-

A. M. G. Slawinska, K. J. Slawinski, D. A. S. B. M. S. K. "Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors." PMC, 2023. [Online]. Available: [Link]

-

A. M. G. Slawinska, K. J. Slawinski, A. Czylkowska. "Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies." MDPI, 2024. [Online]. Available: [Link]

-

V. T. Kamble, A. S. Sawant, S. S. Kamble, et al. "Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents." PubMed, 2015. [Online]. Available: [Link]

-

A. A. El-Khamry, M. G. El-Bardissy, M. I. El-Zahar. "Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities." ResearchGate, 1996. [Online]. Available: [Link]

-

M. Asif. "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction." International Journal of ChemTech Research, 2010. [Online]. Available: [Link]

-

Y. Boukharsa, M. Asif, A. A. O. Abeidi. "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." SciSpace, 2021. [Online]. Available: [Link]

-

T. R. Cetin, F. S. G. Kocyigit, Z. A. Kaplancikli. "Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors." MDPI, 2022. [Online]. Available: [Link]

Sources

- 1. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors | MDPI [mdpi.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. mdpi.com [mdpi.com]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Wolff-Kishner Reduction of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate

[1]

Part 1: Abstract & Scope

This application note details the protocol for the deoxygenation of Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate using the Huang-Minlon modification of the Wolff-Kishner reduction.

Critical Reaction Characteristic: Researchers must note that the standard Wolff-Kishner conditions (strong base, high temperature, aqueous medium) will inevitably hydrolyze the ethyl ester moiety.[1] Therefore, this protocol describes the synthesis of 5-(4-chloro-3-fluorophenyl)valeric acid . If the ethyl ester is the required final product, a subsequent re-esterification step is mandatory.[1]

Target Transformation

Part 2: Chemical Logic & Mechanistic Insight[1]

Reaction Scheme & Pathway

The transformation proceeds through two concurrent pathways: the reduction of the ketone to a methylene group and the saponification of the ester to a carboxylate salt.[1]

[1]

Mechanistic Causality[1]

-

Hydrazone Formation: The ketone reacts with hydrazine to form the hydrazone.[1][2][3][4][5] This equilibrium is driven by the removal of water.[1]

-

Base-Promoted Decomposition: At high temperatures (

), the hydrazone undergoes deprotonation by the base (KOH), followed by the expulsion of nitrogen gas ( -

Halogen Stability: The 3-fluoro-4-chlorophenyl moiety is generally stable under these conditions. However, the presence of the fluorine atom requires careful temperature control; extreme overheating (

) could theoretically risk nucleophilic aromatic substitution (

Part 3: Experimental Protocol

Reagents & Equipment

| Reagent | Specification | Role |

| Substrate | Ethyl 5-(4-chloro-3-fluorophenyl)-5-oxovalerate | Starting Material |

| Hydrazine Hydrate | 80-85% solution in water | Reducing Agent |

| Potassium Hydroxide (KOH) | Pellets (85%+) | Base Catalyst |

| Diethylene Glycol (DEG) | Reagent Grade (BP: 245°C) | High-boiling Solvent |

| Hydrochloric Acid | 6N or Concentrated | Workup (Acidification) |

Equipment:

-

3-Neck Round Bottom Flask (RBF)[1]

-

Dean-Stark trap (optional but recommended for water removal) or Distillation setup[1]

-

Internal Thermometer (Critical range: 100°C – 220°C)[1]

-

Oil bath or Heating Mantle with sand bath[1]

Step-by-Step Procedure (Huang-Minlon Modification)

Phase 1: Hydrazone Formation[1][4]

-

Charge: In a 3-neck RBF equipped with a thermometer and a reflux condenser, dissolve 10.0 mmol of the substrate in 15 mL of Diethylene Glycol (DEG) .

-

Add Reagents: Add 40.0 mmol (4 equiv) of Hydrazine Hydrate and 40.0 mmol (4 equiv) of KOH pellets.

-

Initial Reflux: Heat the mixture to 100–110°C and reflux gently for 1 hour .

-

Observation: The solid KOH will dissolve, and the solution may turn yellow/orange.[1]

-

Phase 2: Water Removal & Temperature Ramp[1]

-

Distillation: Replace the reflux condenser with a distillation head (or use a Dean-Stark trap).

-

Ramp: Slowly raise the bath temperature. Distill off the water and excess hydrazine until the internal temperature of the reaction mixture reaches 195–200°C .

Phase 3: Reduction (Nitrogen Evolution)[1]

-

High-Temp Reflux: Once the internal temperature is ~200°C, switch back to reflux configuration.

-

Hold: Maintain at 195–200°C for 3–4 hours .

-

Observation: Gas evolution (

) should be visible.[1]

-

-

Monitor: Check progress via HPLC or TLC (Note: The intermediate hydrazone may be visible; the product is the carboxylic acid).[1]

Phase 4: Workup & Isolation[1]

-

Cool: Allow the reaction mixture to cool to room temperature.

-

Dilute: Add 50 mL of water . The mixture will be homogeneous (containing the potassium salt of the product).[1]

-

Wash (Optional): Extract once with 15 mL of Ethyl Acetate to remove any non-acidic impurities (unreacted hydrazone or neutral byproducts).[1] Discard this organic layer.

-

Acidify: Cool the aqueous layer in an ice bath. Slowly add 6N HCl with stirring until pH

1–2.-

Observation: The product, 5-(4-chloro-3-fluorophenyl)valeric acid , should precipitate as a solid or oil out.[1]

-

-

Extract: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL) .

-

Dry & Concentrate: Wash the combined organics with brine, dry over

, filter, and concentrate under reduced pressure.

Workflow Visualization

Part 4: Process Control & Troubleshooting

Analytical Monitoring

| Method | Parameter | Target Criteria |

| TLC | Mobile Phase | 50% EtOAc / 50% Hexane + 1% Acetic Acid (for the acid product) |

| HPLC | Detection | UV @ 254 nm (Aryl ring absorption) |

| NMR | Disappearance of Ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).[1] Appearance of broad COOH singlet (~11-12 ppm).[1] |

Troubleshooting Guide

-

Issue: Incomplete Reduction (Ketone remains).

-

Cause: Temperature did not reach 195°C due to residual water.[1]

-

Fix: Distill more rigorously; ensure the thermometer is in the liquid.

-

-

Issue: Low Yield / "Tar" formation.

-

Issue: Need the Ester Product.

-

Solution: Do not attempt W-K on the ester if you cannot accept hydrolysis.[1]

-

Workaround: Perform the reduction as described to get the acid, then reflux in Ethanol with catalytic

(Fischer Esterification) to regenerate the ethyl ester.

-

Part 5: References

-

Original Methodology: Huang-Minlon.[1][2][8][3][4][7] "Reduction of Steroid Ketones and other Carbonyl Compounds by Modified Wolff-Kishner Method." Journal of the American Chemical Society, vol. 71, no.[8] 10, 1949, pp. 3301–3303.[1] Link[1]

-

General Review: Todd, D. "The Wolff-Kishner Reduction."[1][2][8][3][4][5][7][9][10] Organic Reactions, vol. 4, 1948, pp. 378.[1] Link[1]

-

Mechanistic Detail: Szmant, H. H. "The Mechanism of the Wolff-Kishner Reduction, Elimination, and Isomerization." Angewandte Chemie International Edition, vol. 7, no. 2, 1968, pp. 120-128.[1] Link[1]

-

Process Safety: "Hydrazine Hydrate Safety Data Sheet." Sigma-Aldrich.[1] Link[1]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]

- 6. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]

- 7. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Acylation of 1-Chloro-3-fluorobenzene

This guide addresses the specific challenge of regioselectivity in the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene (also known as m-chlorofluorobenzene).

Case ID: FC-REGIO-4C3F Status: Active Analyst: Senior Application Scientist

Problem Diagnosis: The "Electronic vs. Steric" Conflict

Users typically encounter low regioselectivity (e.g., product ratios near 60:40 or 70:30) because this substrate presents a direct conflict between electronic directing effects and steric hindrance .

The Substrate Profile[1][2]

-

Target Reaction: Friedel-Crafts Acetylation (Acetyl Chloride / AlCl₃).[4]

-

Competing Sites:

-

Position 4 (Para to Fluorine): Electronically favored.

-

Position 6 (Para to Chlorine): Sterically favored.

-

The Mechanism of Failure

Fluorine is a potent ortho/para director due to strong resonance donation (

-

Electronic Driver: The reaction "wants" to proceed Para to Fluorine (Position 4).

-

Steric Barrier: Position 4 is Ortho to Chlorine (a bulky halogen).

-

Steric Alternative: Position 6 is Ortho to Fluorine (a small halogen).

Consequently, the reaction splits between the Electronic Product (Isomer A) and the Steric Product (Isomer B), leading to yield loss and purification difficulties.

Figure 1: Mechanistic pathway illustrating the competition between electronic directing effects (favoring Pos 4) and steric factors (favoring Pos 6).

Troubleshooting Guide (FAQ)

Q1: I need the "Para-to-Chlorine" isomer (Isomer B) for a drug intermediate. Why is it the minor product?

A: You are fighting thermodynamics. Fluorine’s resonance overlap (

-

Corrective Action: You cannot easily flip the electronics. However, you can enhance the steric penalty at Position 4 to push the reaction toward Position 6 (Isomer B).

-

Switch Acylating Agent: If possible, use a bulkier electrophile (e.g., anhydride vs. acid chloride) or a bulkier Lewis Acid complex.

-

Solvent Selection: Use a solvent that forms a bulky complex with the acylium ion (e.g., Nitrobenzene).

-

Q2: My GC/HPLC shows a 65:35 mixture. How can I improve the ratio?

A: Regioselectivity in this system is highly sensitive to temperature and solvent polarity .

| Variable | Effect on Regioselectivity | Recommendation |

| Temperature | Low temp (<0°C) favors the Electronic Product (A) . High temp (>40°C) increases the Steric Product (B) but risks polymerization. | For Isomer A: Run at -10°C to 0°C.For Isomer B: Run at 25°C - 40°C. |

| Solvent | DCM/CS₂ (Non-polar): Tight ion pairing; maximizes steric sensitivity (favors B slightly more).Nitrobenzene (Polar): Separates ion pairs; maximizes electronic control (favors A). | For Isomer B: Use DCM or 1,2-DCE.For Isomer A: Use Nitrobenzene. |

| Catalyst | AlCl₃: Standard, high activity.Zeolites (e.g., H-Beta): Shape-selective. Can impose steric constraints that favor the linear/less hindered isomer (B). | Advanced: Test Zeolite H-Beta or HY if AlCl₃ fails to give desired selectivity. |

Q3: I am seeing "polymere" or black tar. What is happening?

A: This is likely Friedel-Crafts polymerization or decomposition due to moisture.

-

Cause: 1-chloro-3-fluorobenzene is deactivated.[5] Users often overheat the reaction to force conversion, leading to degradation.

-

Fix:

-

Ensure strictly anhydrous conditions (moisture kills the catalyst, requiring more heat, causing tar).

-

Do not exceed 50°C. If conversion is low, add more catalyst (1.2 - 1.5 eq) rather than heat.

-

Optimized Experimental Protocols

Protocol A: Maximizing Isomer A (Electronic Control)

Target: 1-(2-chloro-4-fluorophenyl)ethanone

-

Setup: Flame-dried 3-neck flask,

atmosphere. -

Solvent: Nitrobenzene (stabilizes the transition state, favoring the electronic path).

-

Reagents:

-

1-Chloro-3-fluorobenzene (1.0 eq)

-

Acetyl Chloride (1.1 eq)

- (1.2 eq)

-

-

Procedure:

-

Dissolve

in nitrobenzene at 0°C. -

Add Acetyl Chloride dropwise.[4] Stir 15 min to form the acylium complex.

-

Add substrate slowly at -5°C to 0°C .

-

Stir at 0°C for 4 hours. Do not warm to RT unless conversion is <50%.

-

-

Workup: Quench into ice/HCl. Extract with DCM.

Protocol B: Maximizing Isomer B (Steric Control)

Target: 1-(4-chloro-2-fluorophenyl)ethanone

-

Setup: Flame-dried 3-neck flask,

atmosphere. -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

-

Procedure:

-

Suspend

(1.5 eq) in DCM. -

Add Acetyl Chloride (1.2 eq) at RT.

-

Add substrate at Room Temperature (20–25°C) .

-

Optional: Reflux gently (40°C) if using DCM to push the thermodynamic equilibrium, though FC acylation is typically irreversible.

-

-

Purification: The isomers have slightly different boiling points and polarities.

-